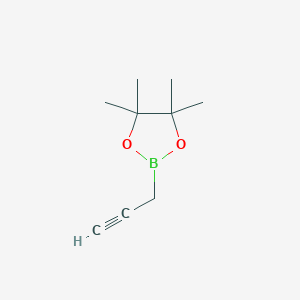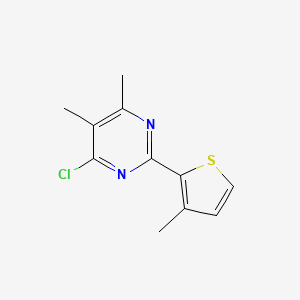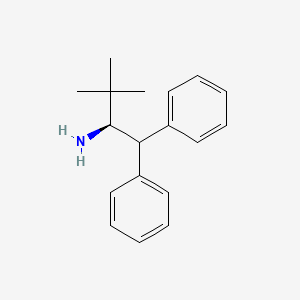
(R)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes two phenyl groups attached to a butan-2-amine backbone with a 3,3-dimethyl substitution. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3,3-dimethylbutan-2-one.
Grignard Reaction: A Grignard reagent is prepared from benzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3,3-dimethylbutan-2-one to form the corresponding tertiary alcohol.
Amine Formation: The tertiary alcohol is then converted to the amine through a reductive amination process, using reagents such as ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
(S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine: The enantiomer of the ®-isomer, with different stereochemistry and potentially different biological activity.
3,3-Dimethyl-1,1-diphenylbutan-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the amine.
3,3-Dimethyl-1,1-diphenylbutane: The fully reduced hydrocarbon, lacking the amine functionality.
Uniqueness: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
特性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
(2R)-3,3-dimethyl-1,1-diphenylbutan-2-amine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m1/s1 |
InChIキー |
ZZRLMXUCFVPFGS-QGZVFWFLSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N |
正規SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



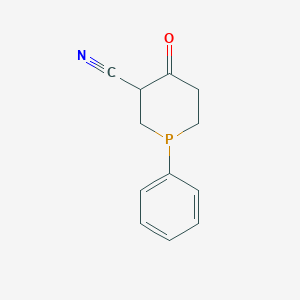
![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
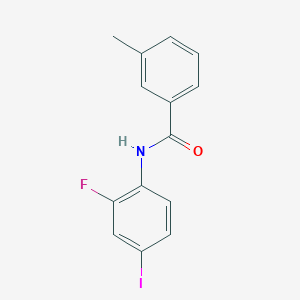
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)

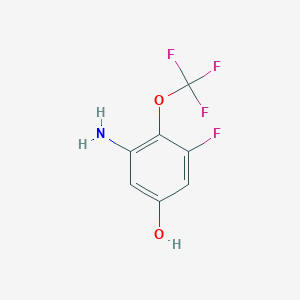

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)

![4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13354931.png)
